
2-Fluoro-4,5-dimethoxy-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-4,5-dimethoxy-1,1’-biphenyl is an organic compound with the molecular formula C14H13FO2 It is a derivative of biphenyl, where two methoxy groups and one fluoro group are substituted on the biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4,5-dimethoxy-1,1’-biphenyl typically involves the nucleophilic aromatic substitution of fluoroarenes with methoxide ions. One common method is the reaction of 2-fluoro-4,5-dimethoxybenzene with a suitable biphenyl derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium methoxide, which facilitates the substitution reaction .
Industrial Production Methods
Industrial production of 2-Fluoro-4,5-dimethoxy-1,1’-biphenyl may involve large-scale synthesis using similar nucleophilic aromatic substitution reactions. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-4,5-dimethoxy-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the fluoro group to a hydrogen atom, yielding a non-fluorinated biphenyl derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) and various halogenating agents are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of biphenyl derivatives with different functional groups .
Aplicaciones Científicas De Investigación
2-Fluoro-4,5-dimethoxy-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studies of reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research explores its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Mecanismo De Acción
The mechanism by which 2-Fluoro-4,5-dimethoxy-1,1’-biphenyl exerts its effects involves interactions with specific molecular targets. The fluoro and methoxy groups influence the compound’s electronic distribution, affecting its reactivity and binding affinity to various biological molecules. These interactions can modulate enzyme activity, receptor binding, and other biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-1,1’-biphenyl: Lacks the methoxy groups, resulting in different chemical properties and reactivity.
4,5-Dimethoxy-1,1’-biphenyl:
3,4-Difluoro-2,5-dimethoxy-1,1’-biphenyl:
Uniqueness
2-Fluoro-4,5-dimethoxy-1,1’-biphenyl is unique due to the specific combination of fluoro and methoxy groups on the biphenyl structure. This combination imparts distinct electronic and steric properties, making it valuable for various research applications and differentiating it from other biphenyl derivatives .
Propiedades
Fórmula molecular |
C14H13FO2 |
|---|---|
Peso molecular |
232.25 g/mol |
Nombre IUPAC |
1-fluoro-4,5-dimethoxy-2-phenylbenzene |
InChI |
InChI=1S/C14H13FO2/c1-16-13-8-11(10-6-4-3-5-7-10)12(15)9-14(13)17-2/h3-9H,1-2H3 |
Clave InChI |
QJSQBEPJFQNYBR-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)C2=CC=CC=C2)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


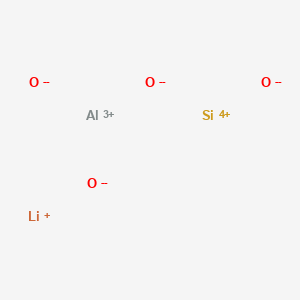
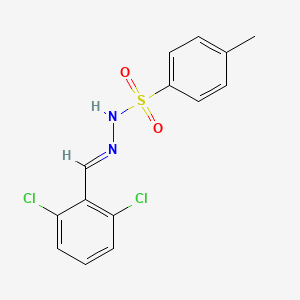
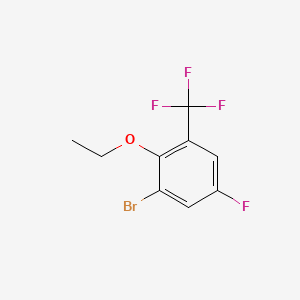
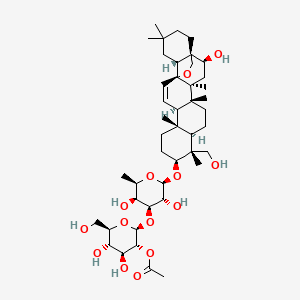
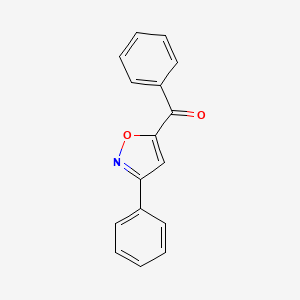

![2-Propanesulfonamide,N-[(2S)-2,3-dihydro-5-(6-methyl-3-pyridinyl)-1H-inden-2-yl]-](/img/structure/B14762242.png)
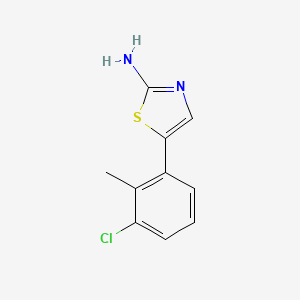
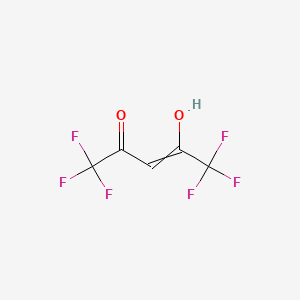
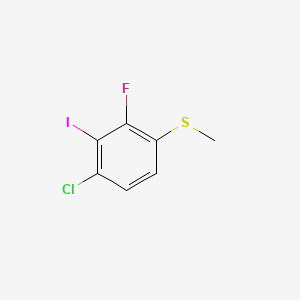
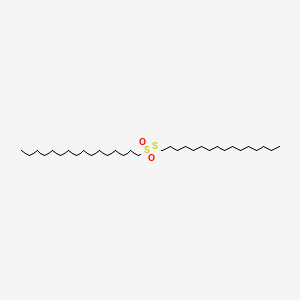
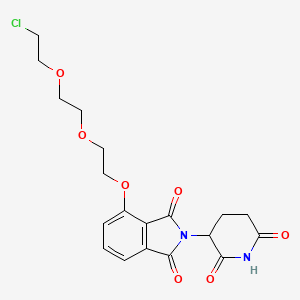
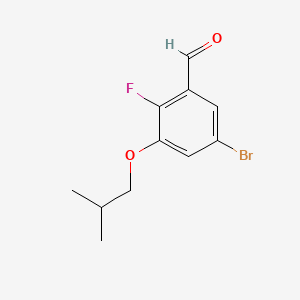
![2-(5-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B14762293.png)
